
6-Bromo-4-fluoroisoindoline hydrochloride
Descripción general
Descripción
6-Bromo-4-fluoroisoindoline hydrochloride is a chemical compound with the Inchi Code 1S/C8H7BrFN.ClH/c9-6-1-5-3-11-4-7 (5)8 (10)2-6;/h1-2,11H,3-4H2;1H . It is a white solid and has a molecular weight of 252.51 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C8H7BrFN.ClH/c9-6-1-5-3-11-4-7 (5)8 (10)2-6;/h1-2,11H,3-4H2;1H . The molecular formula is C8H8BrClFN .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 252.51 and a molecular formula of C8H8BrClFN .Aplicaciones Científicas De Investigación
Herbicidal Activity
One of the notable scientific research applications of derivatives similar to 6-Bromo-4-fluoroisoindoline hydrochloride involves their potential as herbicides. Research indicates that certain phthalimide derivatives, including compounds structurally related to this compound, exhibit significant herbicidal activity. These compounds have been synthesized and tested for their effectiveness against various agricultural weeds, showing promising results in comparison to commercial herbicides. The mechanism of action for these compounds includes the inhibition of protoporphyrinogen oxidase (PPO), an enzyme critical for plant chlorophyll synthesis and energy production. This mechanism suggests a potential avenue for the development of new herbicides based on the structure of this compound and related compounds (Gao et al., 2019).
Antimicrobial Drug Synthesis
Another research application involves the synthesis of halogenated quinoline building blocks, which are crucial for antimicrobial drug discovery. Although not directly mentioning this compound, related research highlights the importance of halogenated compounds in drug synthesis. These building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, serve as key intermediates in the development of antibiotics, indicating the broader relevance of bromo-fluoro compounds in medicinal chemistry and drug development processes (Flagstad et al., 2014).
Antidepressant Activity
In the realm of pharmacology, derivatives of this compound have been explored for their potential antidepressant activity. Specifically, compounds synthesized from related bromo-fluorophenyl precursors have been evaluated using animal models to assess their efficacy in treating depression. These studies underscore the potential for compounds derived from this compound to contribute to the development of new antidepressant medications (Yuan, 2012).
Mecanismo De Acción
The bromo and fluoro groups in 6-Bromo-4-fluoroisoindoline hydrochloride could potentially enhance its reactivity, making it useful in various chemical reactions. For instance, the bromo group can be used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic compounds .
Propiedades
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-6-1-5-3-11-4-7(5)8(10)2-6;/h1-2,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQVSGTLQOHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC(=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-89-9 | |
| Record name | 1H-Isoindole, 6-bromo-4-fluoro-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007915-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


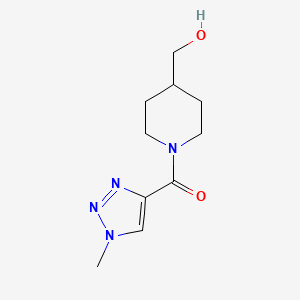
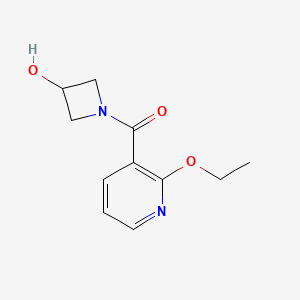

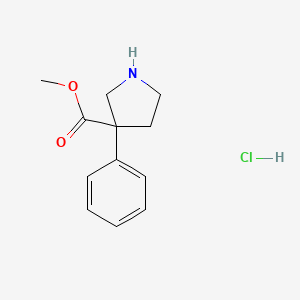
![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)
![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)
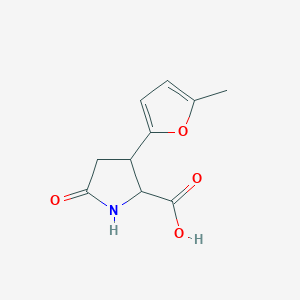
![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)
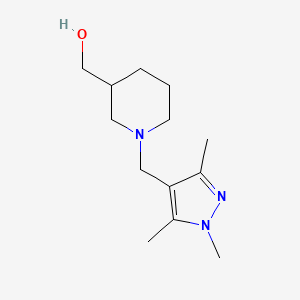

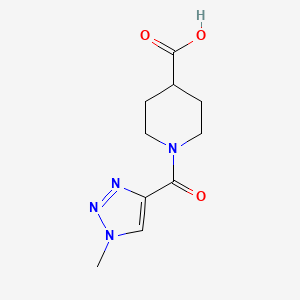
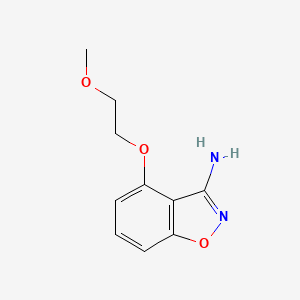
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
